Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Description
The compound "Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium" (hereafter referred to as [Bu₄N][Ni(dmit)₂]) consists of a Ni³+ center coordinated by two 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit²⁻) ligands, with tetrabutylammonium ([Bu₄N]⁺) as the counterion. The dmit²⁻ ligand is a planar, sulfur-rich dithiolene known for its redox activity and ability to mediate charge transfer in coordination complexes . Ni³+ in this complex adopts a square-planar geometry, as confirmed by single-crystal X-ray studies, with average Ni–S bond lengths of ~2.15–2.20 Å . The tetrabutylammonium cation enhances solubility in organic solvents and influences crystal packing via weak intermolecular interactions (e.g., S–S and C–H···S contacts) .
Properties
IUPAC Name |
nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVWUFVFQXASJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36NNiS10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68401-87-6 | |
| Record name | Tetrabutylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Synthesis from 4,5-Dimercapto-1,3-Dithiole-2-Thione
4,5-Dimercapto-1,3-dithiole-2-thione (C₃H₂S₅, PubChem CID: 2733592) is deprotonated using a strong base (e.g., NaOH or KOH) in methanol or ethanol. The reaction generates the dmit²⁻ ligand, which is stabilized by alkali metal ions:
$$
\text{C}3\text{H}2\text{S}5 + 2\text{OH}^- \rightarrow \text{C}3\text{S}5^{2-} + 2\text{H}2\text{O}
$$
Alternative Route via Cyclocondensation
Cyclocondensation of carbon disulfide (CS₂) with 1,2-dicyanoethylene derivatives in the presence of sulfur yields dmit²⁻. This method is less common due to lower yields (~60%).
Nickel Complex Formation
Nickel(II) Precursor Synthesis
The nickel(II) precursor is prepared by reacting NiCl₂·6H₂O with dmit²⁻ in acetonitrile under inert atmosphere:
$$
\text{NiCl}2 + 2\text{C}3\text{S}5^{2-} \rightarrow [\text{Ni}(\text{dmit})2]^{2-} + 2\text{Cl}^-
$$
Key conditions :
- Solvent: Acetonitrile or methanol
- Temperature: 25–40°C
- Reaction time: 4–6 hours
Oxidation to Nickel(III)
Nickel(II) complexes are oxidized to nickel(III) using iodine (I₂) or electrochemical methods:
$$
2[\text{Ni}(\text{dmit})2]^{2-} + \text{I}2 \rightarrow 2[\text{Ni}(\text{dmit})_2]^- + 2\text{I}^-
$$
Optimized parameters :
| Parameter | Value |
|---|---|
| Oxidizing agent | I₂ (1.1 equiv) |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Reaction time | 30–60 minutes |
Magnetic susceptibility measurements confirm the nickel(III) oxidation state, showing paramagnetism (~1.7–2.1 µB).
Counterion Incorporation: Tetrabutylammonium
The tetrabutylammonium cation ([NBu₄]⁺) is introduced via metathesis with tetrabutylammonium bromide (TBAB) :
$$
[\text{Ni}(\text{dmit})2]^- + [\text{NBu}4]^+ \rightarrow [\text{NBu}4][\text{Ni}(\text{dmit})2]
$$
Synthetic protocol :
- Dissolve TBAB in acetonitrile.
- Add stoichiometric amounts of [Ni(dmit)₂]⁻.
- Stir for 2–4 hours at 60–80°C.
- Concentrate and recrystallize using ethyl acetate.
Purification and Characterization
Crystallization
Recrystallization from acetonitrile/benzene (1:3 v/v) yields dark-green crystals suitable for X-ray diffraction.
Analytical Data
Alternative Methods and Variations
Electrochemical Synthesis
Constant-potential electrolysis (+0.5 V vs. Ag/Ag⁺) oxidizes [Ni(dmit)₂]²⁻ to [Ni(dmit)₂]⁻ in TBAB-supported electrolytes.
Chemical Reactions Analysis
Types of Reactions
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the nickel(III) center to nickel(II) or nickel(I) states, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,3-dithiole-2-thione-4,5-dithiolato ligands are replaced by other ligands under specific conditions[][3].
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, dichloromethane.
Conditions: Inert atmosphere, controlled temperature[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) or nickel(I) species[3][3].
Scientific Research Applications
Physical Properties
- Molecular Weight : 693.9 g/mol
- Appearance : Typically presented as a black crystalline powder.
- Purity : Generally available with purity levels exceeding 98%.
Catalysis
Nickel complexes are known for their catalytic properties in various chemical reactions. The tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex has been explored for:
- Electrochemical Reactions : Its ability to facilitate electron transfer makes it suitable for use in electrochemical cells and batteries.
- Organic Synthesis : It has been utilized as a catalyst in organic transformations, particularly in the formation of carbon-sulfur bonds.
Material Science
The compound's unique electronic properties have implications in the development of new materials:
- Organic Electronics : Due to its charge transfer capabilities, it can be incorporated into organic semiconductors for applications in photovoltaics and organic light-emitting diodes (OLEDs).
- Nanotechnology : Its potential for self-assembly and interaction with other nanomaterials makes it an interesting candidate for nanostructured materials.
Biological Applications
Research indicates that nickel complexes can exhibit biological activity:
- Antimicrobial Properties : Studies have shown that certain nickel complexes possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
- Biomimetic Catalysis : The compound can mimic metalloenzymes, providing insights into enzyme mechanisms and serving as models for drug design.
Case Study 1: Electrochemical Performance
A study investigated the electrochemical performance of the tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex in lithium-ion batteries. Results demonstrated enhanced conductivity and stability compared to traditional nickel compounds, leading to improved battery efficiency.
Case Study 2: Organic Synthesis
In another study focused on organic synthesis, the complex was employed as a catalyst in the synthesis of thiophene derivatives. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness in facilitating carbon-sulfur bond formation.
Mechanism of Action
The mechanism by which Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium exerts its effects involves its interaction with molecular targets and pathways. The nickel center can participate in redox reactions, influencing various biochemical pathways. The 1,3-dithiole-2-thione-4,5-dithiolato ligands contribute to the compound’s electronic properties, facilitating its use in electronic and magnetic applications .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Ni³+/dmit²⁻ Complexes
Key Observations:
- Oxidation States: Unlike [Bu₄N][Ni(dmit)₂], oligonuclear complexes like [NEt₄]₂[Ni₅(edt)₄(dmit)₂]²⁻ exhibit mixed Ni²+/Ni³+ states stabilized by ligand π-delocalization .
- Ligand Effects: Replacement of dmit²⁻ with ethane-1,2-dithiolate (edt²⁻) or propane-1,2-dithiolate (pdt²⁻) alters metal-ligand bonding and redox behavior. For example, edt²⁻ supports extended metal-sulfur networks, whereas dmit²⁻ favors discrete square-planar geometries .
- Cation Influence: The tetrabutylammonium cation in [Bu₄N][Ni(dmit)₂] reduces inter-anion electrostatic repulsion compared to smaller cations (e.g., [guanidinium]⁺), leading to distinct crystal packing and conductivity profiles .
Conductivity and Redox Activity
Table 2: Conductivity and Electrochemical Data
Key Observations:
- Metal Center: Pd analogs (e.g., [Pd(dmit)₂]⁻) exhibit higher conductivity due to stronger metal-ligand covalency and lower reorganization energies during charge transfer .
- Dimensionality: Oligonuclear Ni complexes (e.g., [Ni₂(dmit)₃]²⁻) form extended π-stacked networks, enhancing bulk conductivity compared to monomeric [Bu₄N][Ni(dmit)₂] .
Biological Activity
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium, commonly referred to as the nickel bis(dithiolene) complex, represents a significant class of organometallic compounds with diverse biological activities. This article delves into its structural characteristics, synthesis methods, biological implications, and relevant case studies.
Structural Characteristics
The compound is characterized by its complex structure comprising:
- Nickel Ion (Ni³⁺) : Central to the compound's properties.
- Dithiolene Ligands : These ligands provide unique electronic properties due to their ability to stabilize different oxidation states of the metal ion.
- Tetrabutylammonium Cation : This bulky cation enhances solubility and stability in various solvents.
Chemical Information
| Property | Details |
|---|---|
| CAS Number | 68401-88-7 |
| Molecular Formula | C22H36N Ni S10 |
| Molecular Weight | 693.83 g/mol |
| Color | Black |
| Physical Form | Crystalline Powder |
Synthesis Methods
The synthesis of nickel bis(dithiolene) complexes typically involves the reaction of nickel salts with dithiolene precursors. The general procedure includes:
- Preparation of Dithiolene Ligand : Synthesis from carbon disulfide and sodium.
- Complexation Reaction : Mixing the prepared ligand with a nickel salt in a suitable solvent under controlled conditions.
Antioxidant Activity
Nickel bis(dithiolene) complexes have been studied for their antioxidant properties. The dithiolene ligands can facilitate electron transfer processes that mitigate oxidative stress in biological systems. Research has shown that these complexes can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
Antimicrobial Properties
Studies indicate that nickel dithiolene complexes exhibit significant antimicrobial activity. For instance, they have been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest potential applications in antimicrobial therapies.
Enzyme Mimicry
These complexes have been explored for their ability to mimic enzyme activity, particularly in redox reactions. Their structural similarity to some metalloenzymes allows them to participate in catalytic processes that are essential for biological functions.
Case Studies and Research Findings
- Antioxidant Mechanism Study :
-
Antimicrobial Efficacy Assessment :
- Research conducted on the antimicrobial properties of this compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating potential as an alternative therapeutic agent .
- Enzyme Mimicry Exploration :
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Nickel(3+);2-sulfanylidene-1,3-dithiolate;tetrabutylazanium?
- Methodological Answer : Synthesis typically involves ligand-exchange reactions under inert conditions, where tetrabutylazanium acts as a counterion to stabilize the nickel-dithiolate complex. Characterization employs X-ray diffraction (XRD) for structural elucidation and UV-Vis spectroscopy to confirm electronic transitions. Cyclic voltammetry is critical for redox behavior analysis. For reproducibility, ensure rigorous purification via column chromatography and validate results against crystallographic databases .
Q. How can researchers verify the electronic structure of this nickel-dithiolate complex?
- Methodological Answer : Density Functional Theory (DFT) calculations, particularly hybrid functionals (e.g., B3LYP), are used to model electronic configurations. Compare computed HOMO-LUMO gaps and spin states with experimental UV-Vis and EPR data. Calibration against known nickel(III) complexes is essential to address discrepancies in exchange-correlation energy approximations .
Q. What analytical techniques are optimal for assessing ligand coordination geometry?
- Methodological Answer : Single-crystal XRD remains the gold standard. For dynamic systems, temperature-dependent NMR can resolve fluxional behavior. Pair with Extended X-ray Absorption Fine Structure (EXAFS) to validate bond distances and coordination symmetry in solution .
Advanced Research Questions
Q. How can contradictions in redox activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or counterion interactions. Design controlled experiments using ionic strength adjusters (e.g., TBAPF₆) to isolate redox potentials. Cross-validate with DFT-calculated redox potentials, ensuring exact exchange terms are included to improve accuracy . Systematic reviews of prior studies can identify overlooked variables, such as trace oxygen in electrochemical setups .
Q. What theoretical frameworks guide mechanistic studies of nickel-dithiolate reactivity?
- Methodological Answer : Marcus theory is applied to electron-transfer kinetics, while ligand field theory explains geometric changes during redox events. For catalytic applications, use molecular orbital diagrams to predict substrate binding sites. Align experimental kinetic data with computational transition-state models to refine mechanistic hypotheses .
Q. How can researchers design experiments to probe non-innocent ligand behavior in this system?
- Methodological Answer : Employ resonance Raman spectroscopy to track ligand-centered redox activity. Isotopic labeling (e.g., sulfur-34) can distinguish metal vs. ligand contributions to spectral shifts. Complement with time-resolved spectroscopy to capture transient intermediates, ensuring synchronization of laser pulses with electrochemical triggers .
Q. What methodological challenges arise in correlating magnetic properties with structural data?
- Methodological Answer : Magnetic susceptibility measurements (SQUID) must account for diamagnetic contributions from the tetrabutylazanium counterion. Use broken-symmetry DFT to model antiferromagnetic coupling in dimeric forms. Cross-reference with low-temperature XRD to detect structural distortions influencing spin states .
Differentiating Basic and Applied Research
Q. How does basic research on this compound inform applied studies (e.g., catalysis or materials science)?
- Methodological Answer : Basic studies on electronic structure guide the design of catalysts for energy storage (e.g., hydrogen evolution). Applied research might functionalize the dithiolate ligand to enhance conductivity in molecular electronics. Always anchor applied hypotheses in foundational spectroscopic and computational data .
Methodological Best Practices
- Theoretical Grounding : Explicitly link experimental designs to established frameworks (e.g., DFT for electronic structure, Marcus theory for kinetics) to ensure academic rigor .
- Data Validation : Use multi-technique approaches (e.g., XRD + EXAFS + DFT) to address limitations of individual methods .
- Systematic Reviews : Conduct meta-analyses of prior studies to identify methodological gaps or confounding variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
